4-Ethylcyclohexanone oxime

Description

Structural Context and Classification within Oxime Chemistry

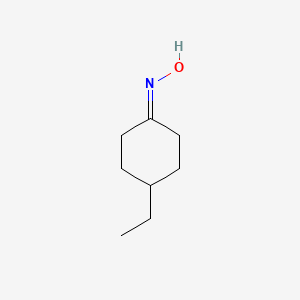

4-Ethylcyclohexanone (B1329521) oxime belongs to the class of organic compounds known as oximes. Oximes are characterized by the general formula RR'C=N−OH, where R and R' are organic side-chains. wikipedia.org Specifically, 4-Ethylcyclohexanone oxime is classified as a ketoxime because it is derived from a ketone, 4-ethylcyclohexanone. wikipedia.org The structure features a cyclohexyl ring substituted with an ethyl group at the fourth carbon position and an oxime functional group (=N-OH) at the first position.

The presence of the C=N double bond in the oxime group can lead to geometric isomerism (E/Z isomerism), which can influence the compound's reactivity and physical properties. wikipedia.org

Table 1: Structural and Physical Properties of 4-Ethylcyclohexanone and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Ethylcyclohexanone | C8H14O | 126.20 nih.gov |

| This compound | C8H15NO | 141.21 chemsrc.com |

| Cyclohexanone (B45756) | C6H10O | Not specified |

| Cyclohexanone oxime | Not specified | 113.16 |

| 4-Methylcyclohexanone (B47639) | Not specified | Not specified |

| 4-Methylcyclohexanone oxime | C7H13NO | 127.18 nih.gov |

This table is interactive. Click on the headers to sort.

Research Significance in Contemporary Organic Synthesis

The significance of this compound and other 4-substituted cyclohexanone oximes in contemporary organic synthesis is multifaceted. These compounds serve as crucial intermediates in a variety of chemical transformations.

One of the most notable reactions involving oximes is the Beckmann rearrangement , an acid-catalyzed conversion of an oxime to an amide. wikipedia.orgalfa-chemistry.com In the case of cyclic ketoximes like this compound, this rearrangement yields a lactam. wikipedia.org The Beckmann rearrangement is a cornerstone reaction in industrial chemistry, famously used in the production of Nylon 6 from caprolactam, which is derived from cyclohexanone oxime. alfa-chemistry.comnbu.ac.in The stereospecific nature of the rearrangement, where the group anti-periplanar to the hydroxyl group on the nitrogen migrates, makes it a powerful tool for stereocontrolled synthesis. wikipedia.org

Furthermore, research has explored the enantioselective synthesis of chiral oxime ethers through the desymmetrization of 4-substituted cyclohexanones. sci-hub.se This highlights the role of these compounds in the development of asymmetric synthesis methods, which are crucial for producing enantiomerically pure pharmaceuticals and other fine chemicals. sci-hub.se The resulting axially chiral cyclohexylidene oximes are valuable intermediates. sci-hub.se

The reduction of 4-substituted cyclohexanone oximes is another area of interest, leading to the formation of cis/trans isomers of 4-substituted cyclohexylamines. researchgate.net These amines are important building blocks in medicinal chemistry.

Historical Foundations of 4-Substituted Cyclohexanone Oxime Chemistry

The chemistry of oximes dates back to the 19th century, with their discovery credited to Victor Meyer in 1882 through the reaction of hydroxylamine (B1172632) with aldehydes and ketones. numberanalytics.comnih.gov This fundamental condensation reaction laid the groundwork for the synthesis of a vast array of oxime compounds. numberanalytics.com

The Beckmann rearrangement, discovered by Ernst Otto Beckmann, is a pivotal historical development in oxime chemistry. wikipedia.org This reaction provided a method to convert oximes into amides, significantly expanding their synthetic utility. wikipedia.org Early studies on the Beckmann rearrangement of cyclohexanone oxime to produce caprolactam were instrumental in the development of the synthetic polymer industry. masterorganicchemistry.com

Over the years, research has delved into the stereochemistry and reaction mechanisms of substituted cyclohexanone oximes. acs.org Studies have investigated the influence of substituents on the stereochemical outcomes of reactions like alkylations and rearrangements. wpmucdn.com The development of various catalysts and reagents to promote reactions like the Beckmann rearrangement has also been a continuous area of research. wikipedia.orgalfa-chemistry.com The photochemical Beckmann rearrangement has also been explored as an alternative to acid-catalyzed methods. cdnsciencepub.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7-3-5-8(9-10)6-4-7/h7,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVASDVOMMPVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=NO)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 4 Ethylcyclohexanone Oxime

Classical Condensation Synthesis from 4-Ethylcyclohexanone (B1329521)

The most established route to 4-Ethylcyclohexanone oxime involves the direct condensation of 4-Ethylcyclohexanone with a hydroxylamine (B1172632) salt. This method is reliable and widely documented for various cyclohexanone (B45756) derivatives.

The availability of the precursor, 4-Ethylcyclohexanone, is critical. Several effective methods for its synthesis have been developed.

One primary method is the oxidation of 4-ethylcyclohexanol . A notable procedure involves using a solution of sodium dichromate dihydrate and sulfuric acid in water. When this oxidizing agent is added to 4-ethylcyclohexanol, an exothermic reaction occurs, yielding 4-ethylcyclohexanone with high purity (90% yield). innovareacademics.in

Another significant pathway is the hydrogenation of 4-ethylphenol (B45693) . This reaction can be performed under mild conditions using a Palladium on gamma-alumina (Pd/γ-Al2O3) catalyst. osti.gov The process first hydrogenates the phenol (B47542) to 4-ethylcyclohexanone as an intermediate, which can then be further hydrogenated to 4-ethylcyclohexanol. By controlling the reaction conditions, the ketone can be isolated as the main product. For instance, at 40°C, the conversion of 4-ethylphenol can reach 94.6%, with a selectivity of 51% for 4-ethylcyclohexanone. osti.gov

A third approach involves the catalytic transformation of 4-ethyl anisole (B1667542) . Using a bromide salt-modified Palladium on carbon (Pd/C) catalyst in a biphasic water/dichloromethane medium, 4-ethyl anisole can be converted to 4-ethylcyclohexanone with a reported yield of 81.5% through sequential hydrogenation and hydrolysis. youtube.com

The table below summarizes key findings for these precursor synthesis methodologies.

Table 1: Comparison of Synthesis Methods for 4-Ethylcyclohexanone

| Precursor | Reagents/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Ethylcyclohexanol | Sodium dichromate, Sulfuric Acid | Water | 90% | innovareacademics.in |

| 4-Ethylphenol | H₂, 5 wt.% Pd/γ-Al₂O₃ | Water | 51% Selectivity | osti.gov |

The conversion of 4-Ethylcyclohexanone to its oxime is a condensation reaction, typically with hydroxylamine hydrochloride (NH₂OH·HCl). To drive the reaction, a base is required to neutralize the liberated HCl.

Optimal conditions for the oximation of cyclohexanones have been extensively studied. The reaction is typically performed in a polar solvent like ethanol (B145695) or a water-ethanol mixture, which helps to solubilize both the ketone and the hydroxylamine salt. innovareacademics.inyoutube.com A base, such as sodium acetate (B1210297) or pyridine (B92270), is added to maintain the appropriate pH and free the hydroxylamine nucleophile. prepchem.com

For analogous ketones like 4-methylcyclohexanone (B47639), refluxing at 70–80°C for 4–6 hours is effective. The pH is a critical parameter; studies on cyclohexanone show that the reaction rate is influenced by pH, with an optimal range often found between 4 and 5.5. researchgate.net A molar ratio of ketone to hydroxylamine of approximately 1:1.2 is often used to ensure complete conversion of the ketone.

Once the reaction is complete, the product, this compound, must be isolated and purified. Standard laboratory procedures include extraction, crystallization, and chromatography.

The crude product can be separated from the aqueous reaction mixture by extraction with an organic solvent such as ether. chemicalbook.com The solvent is then evaporated to yield the crude oxime. chemicalbook.com

For purification, recrystallization is a common and effective technique. The crude oxime, which is a solid at room temperature, can be recrystallized from a suitable solvent. For cyclohexanone oxime and its derivatives, petroleum ether or aqueous ethanol are often employed. youtube.comprepchem.comchemicalbook.com This process yields a crystalline solid with a defined melting point. prepchem.com

For highly pure samples or for separating mixtures, column chromatography is the method of choice. innovareacademics.in Using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), the oxime can be separated from unreacted ketone and other byproducts. innovareacademics.in The purity of the final product is typically verified by techniques like Thin Layer Chromatography (TLC) and melting point analysis. innovareacademics.inosti.gov

Optimal Reaction Conditions and Catalytic Systems for Oxime Formation

Innovative and Green Chemistry Approaches to Oxime Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient "green" methodologies. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A significant green innovation in oxime synthesis is the ammoximation process , which combines oxidation and oximation in a single step. This process, developed for cyclohexanone, utilizes a catalyst, typically titanium silicalite-1 (TS-1), to react the ketone with ammonia (B1221849) and hydrogen peroxide. irjet.net The key advantage is the use of H₂O₂, a clean oxidant that produces only water as a byproduct, avoiding the salt waste generated in the classical route. irjet.netlookchem.com This process achieves high conversion of cyclohexanone (>99%) and high selectivity to the oxime. irjet.net While developed for the parent compound, this catalytic system is applicable to substituted cyclohexanones.

Another advanced strategy is the direct oxidation-oximization of cyclohexane (B81311) . This method bypasses the need to pre-synthesize the ketone. In one reported system, cyclohexane is reacted with hydrogen peroxide and an ammonium (B1175870) salt (CH₃COONH₄) over a hollow-structured TS-1 catalyst. rsc.org This one-pot reaction directly converts the alkane to the corresponding oxime, representing a highly efficient and atom-economical route. rsc.org

Electrochemical synthesis offers a promising green alternative by using electricity to drive chemical reactions. For the synthesis of 4-methylcyclohexanone oxime, a closely related compound, an electrochemical method has been developed that involves the reduction of nitrate (B79036) (NO₃⁻) at a Zn₉₃Cu₇ alloy cathode. This process generates hydroxylamine in situ, which then reacts with the ketone to produce the oxime with a high yield (97%). This approach avoids the handling of hydroxylamine salts and can be performed under ambient conditions.

Photochemical routes provide another innovative pathway. The photonitrosation of cyclohexane is a commercial process used by Toray to produce cyclohexanone oxime. lookchem.comnii.ac.jp The reaction involves feeding a mixture of cyclohexane and nitrosyl chloride (NOCl) into a reactor and initiating the reaction with mercury lamp (UV) light. lookchem.com This process, which proceeds via a free-radical mechanism, directly converts the C-H bonds of the cyclohexane ring to the C=N-OH group of the oxime with high selectivity. lookchem.com This technology could be adapted for the synthesis of this compound from 4-ethylcyclohexane.

Steric and Electronic Effects on this compound Yield and Selectivity

The yield and selectivity of this compound synthesis are significantly influenced by the steric and electronic properties of the ethyl group substituent on the cyclohexanone ring. These factors affect the reactivity of the ketone, the stability of intermediates, and the stereochemical outcome of the oximation reaction. numberanalytics.comnih.gov The formation of the oxime proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate, followed by dehydration to yield the C=N double bond. nih.govcore.ac.uk The rate-limiting step, particularly between pH 4 and 13, is often the dehydration of this intermediate, a process sensitive to structural and electronic variations in the substrate. oup.com

Steric Effects

Steric hindrance plays a crucial role in the synthesis of substituted cyclohexanone oximes. The size of the substituent at the 4-position of the cyclohexanone ring can impact the accessibility of the carbonyl group to the incoming nucleophile (hydroxylamine) and influence the stability of the final product.

Research comparing the electrocatalytic synthesis of various 4-substituted cyclohexanone oximes demonstrates a clear steric effect. For instance, while 4-methylcyclohexanone oxime can be synthesized with 99% selectivity, the conversion rate for this compound under similar conditions drops to 54%. This lower efficiency is attributed to the greater steric bulk of the ethyl group compared to the methyl group. Further increasing the steric hindrance with bulkier substituents, such as in 4,4-dimethylcyclohexanone (B1295358) oxime, is also known to hinder catalytic interactions and slow down reaction rates in subsequent transformations like the Beckmann rearrangement.

This trend highlights that as the size of the alkyl substituent increases, the rate of reaction tends to decrease due to increased steric crowding around the reaction center. Traditional methods for achieving stereoselectivity in oxime synthesis have heavily relied on leveraging the steric hindrance of substituents. pku.edu.cn

Electronic Effects

The electronic nature of the substituent on the cyclohexanone ring modifies the electrophilicity of the carbonyl carbon, thereby affecting the rate of oxime formation. The ethyl group at the 4-position of 4-ethylcyclohexanone is a weak electron-donating group (EDG) through an inductive effect.

Electron-donating groups increase the electron density at the carbonyl carbon, making it less electrophilic and thus potentially slowing the initial nucleophilic attack by hydroxylamine compared to unsubstituted cyclohexanone. However, EDGs can also stabilize the partial positive charge that develops on the carbon atom in the transition state of some reactions. In the context of the Beckmann rearrangement, a common subsequent reaction for oximes, the migratory aptitude of the groups attached to the oxime carbon is governed by their ability to stabilize a positive charge, following the general order of aryl > alkyl. mdpi.comchemistrysteps.com The electron-donating nature of the ethyl group influences the stability of the oxime and its subsequent reactivity.

Research Findings on Substituted Cyclohexanone Oximes

Comparative studies provide insight into how substituents impact reaction outcomes. The data below summarizes findings for different 4-substituted cyclohexanone oximes in catalytic synthesis.

| Compound | Substituent at C4 | Observed Conversion/Selectivity | Primary Influencing Factor | Reference |

|---|---|---|---|---|

| 4-Methylcyclohexanone oxime | Methyl (-CH₃) | 99% selectivity in electrocatalytic synthesis | Less steric hindrance | |

| This compound | Ethyl (-CH₂CH₃) | 54% conversion in electrocatalytic synthesis | Increased steric hindrance compared to methyl | |

| 4,4-Dimethylcyclohexanone oxime | Two Methyl groups (-CH₃, -CH₃) | Lower reaction rates in Beckmann rearrangement compared to mono-methylated analog | Significant steric bulk hindering catalytic access |

Comprehensive Analysis of 4 Ethylcyclohexanone Oxime Reactivity and Transformations

Beckmann Rearrangement of 4-Ethylcyclohexanone (B1329521) Oxime

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide. pw.live In the case of cyclic ketoximes like 4-ethylcyclohexanone oxime, this intramolecular rearrangement yields a lactam, a cyclic amide. wikipedia.org This transformation is a cornerstone of industrial chemistry, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.orgrsc.org

Mechanistic Investigations of Lactam Formation

The established mechanism for the Beckmann rearrangement proceeds through several key steps. numberanalytics.com The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, which converts it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com This is followed by the crucial rearrangement step: the alkyl group positioned anti (trans) to the departing hydroxyl group migrates to the electron-deficient nitrogen atom in a concerted fashion with the cleavage of the N-O bond. chemistrysteps.comorganic-chemistry.orgstackexchange.com This migration results in the formation of a nitrilium ion intermediate. numberanalytics.comnumberanalytics.com

This step is stereospecific; only the group anti-periplanar to the leaving group migrates. wikipedia.orgstackexchange.com For this compound, two geometric isomers exist (E and Z), and the structure of the resulting lactam is directly determined by which of these isomers undergoes rearrangement.

Migration of the C2-carbon: If the C-C bond between the nitrogen-bearing carbon (C1) and the adjacent methylene (B1212753) carbon (C2) is anti to the hydroxyl group, its migration leads to the formation of 5-ethylazepan-2-one .

Migration of the C6-carbon: Conversely, if the C-C bond between C1 and the ethyl-substituted carbon (C4) side (specifically, the C6 carbon) is anti to the hydroxyl group, its migration results in the formation of 4-ethylazepan-2-one .

The nitrilium ion intermediate is then attacked by a water molecule. pw.livemasterorganicchemistry.com Subsequent deprotonation and tautomerization of the resulting imidic acid form yield the final, stable lactam product. chemistrysteps.combyjus.com The entire process avoids the formation of a free nitrene. organic-chemistry.org

Influence of Catalysis on Rearrangement Pathways and Efficiency

The choice of catalyst is critical in the Beckmann rearrangement, influencing reaction rates, yields, and the harshness of the required conditions. numberanalytics.com Traditionally, strong Brønsted acids like concentrated sulfuric acid, oleum, and polyphosphoric acid are used, often in stoichiometric or excess amounts. wikipedia.org While effective, these classical reagents generate significant waste and are unsuitable for sensitive substrates.

Modern research has focused on developing milder and more efficient catalytic systems. These include:

Lewis Acids: Lewis acids can coordinate to the oxime's oxygen or nitrogen atom, facilitating the rearrangement. scirp.org Combinations of cobalt salts and Lewis acids (e.g., ZnCl₂) have been shown to effectively catalyze the rearrangement of cycloalkanone oximes under milder conditions than strong acids. scirp.org

Organocatalysts: Reagents like cyanuric chloride (TCT) can activate the oxime hydroxyl group, promoting rearrangement under neutral or mild conditions. wikipedia.org For instance, the rearrangement of 2-ethylcyclohexanone (B1346015) oxime, a close structural analog, proceeds efficiently using TCT in DMF. audreyli.com Boronic acids have also been explored as organocatalysts for this transformation. organic-chemistry.org

Solid Acid Catalysts: To improve sustainability and ease of separation, solid acid catalysts such as zeolites and acidic resins (e.g., Amberlyst 15) have been employed, particularly in industrial and vapor-phase processes.

The table below summarizes various catalytic systems applicable to the Beckmann rearrangement of cyclohexanone oximes.

| Catalyst System | Typical Conditions | General Efficiency & Remarks | Reference |

|---|---|---|---|

| Sulfuric Acid / Oleum | High temperatures, excess acid | High conversion but harsh conditions and significant byproduct (e.g., ammonium (B1175870) sulfate) formation. | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Varies, often in non-polar solvents | Classic reagent, effective but moisture-sensitive and produces phosphorus-based waste. | numberanalytics.com |

| Cyanuric Chloride (TCT) / DMF | Room temperature | Mild and efficient for various oximes, avoiding strong acids. | audreyli.com |

| Cobalt Salt / Lewis Acid (e.g., CoCl₂ / ZnCl₂) | 80°C, in MeCN | Catalytic system that operates under milder conditions than traditional acids. | scirp.org |

| Zeolites (Vapor Phase) | High temperatures (e.g., 350°C) | Used in industrial "green" processes to avoid liquid acid waste, but requires high energy input. | scirp.org |

| Nano-Fe₃O₄ / Ultrasound | Room temperature, water | A green chemistry approach using a recyclable nanocatalyst and ultrasound irradiation. | scielo.org.mx |

Stereochemical Outcomes of the Beckmann Rearrangement

The Beckmann rearrangement is renowned for its high degree of stereospecificity. wikipedia.orgnumberanalytics.com The critical stereochemical rule is that the group migrating to the nitrogen atom is always the one situated anti-periplanar to the hydroxyl leaving group. pw.livenumberanalytics.commsu.edu This stereochemical control is a direct consequence of the concerted mechanism, where the migrating group approaches the nitrogen from the side opposite the breaking N-O bond, akin to the backside attack in an SN2 reaction. stackexchange.com

For an unsymmetrical substrate like this compound, the existence of (E)- and (Z)-oxime isomers means that two different lactam products are possible. The stereochemical outcome is therefore dependent on the stereochemistry of the starting oxime isomer.

The (E)-isomer will yield one specific lactam.

The (Z)-isomer will yield the other regioisomeric lactam.

Stereoselective Reduction of this compound to Amines

The reduction of the oxime functional group is a primary route to synthesizing amines. niscpr.res.in This transformation is particularly valuable for producing cyclic amines from the corresponding cyclic ketoximes. For this compound, this reduction yields 4-ethylcyclohexylamine, which can exist as two diastereomers: cis and trans. The choice of reducing agent and reaction conditions provides significant control over the stereochemical outcome.

Catalytic Hydrogenation Methods and Stereocontrol

Catalytic hydrogenation is a widely used method for reducing oximes to primary amines. researchgate.net The reaction typically involves hydrogen gas and a heterogeneous metal catalyst. The stereoselectivity of the hydrogenation of substituted cyclohexanone oximes is highly dependent on the reaction conditions, particularly the pH.

Acidic Conditions: Hydrogenation of 4-substituted cyclohexanone oximes over a platinum catalyst in an acidic medium (e.g., in acetic acid or with HCl) predominantly yields the cis-amine. rsc.org

Neutral/Basic Conditions: Reduction using sodium in ethanol (B145695), a dissolving metal reduction that often provides similar outcomes to certain types of hydrogenation, gives an amine mixture rich in the trans-isomer. rsc.org

The control arises from the mechanism of hydrogen addition to the cyclohexyl ring intermediate. The catalyst surface directs the delivery of hydrogen atoms, and the conformation of the adsorbed intermediate, influenced by the solvent and pH, dictates the final stereochemistry of the product. Palladium on alumina (B75360) (Pd/γ-Al₂O₃) is another effective catalyst for related hydrogenations of 4-ethyl substituted rings. researchgate.net

Chemo- and Stereoselective Reductions with Hydride Reagents

Complex metal hydrides are powerful reducing agents capable of converting oximes to amines. lumenlearning.com The reactivity and selectivity of these reagents vary significantly.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild reducing agent that is generally incapable of reducing oximes on its own. lumenlearning.comscispace.com However, its reactivity can be enhanced by the addition of Lewis acids or transition metal salts. Systems like NaBH₄/ZrCl₄ or NaBH₄/CuSO₄ are effective for oxime reduction. niscpr.res.inscispace.com These modified borohydride systems are thought to generate more potent reducing species in situ. niscpr.res.in

Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent than NaBH₄, LiAlH₄ readily reduces oximes to primary amines. niscpr.res.inlumenlearning.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbon of the C=N bond, followed by workup to protonate the resulting nitrogen species.

The stereoselectivity of hydride reductions is often governed by the steric hindrance around the C=N double bond. The hydride nucleophile will preferentially attack from the less sterically hindered face of the molecule, but the final cis/trans ratio can be influenced by the specific reagent and reaction conditions.

| Reduction Method | Reagents & Conditions | Primary Stereochemical Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (Acidic) | H₂, PtO₂ or Pt black, in Acetic Acid | Rich in cis-4-ethylcyclohexylamine | rsc.org |

| Dissolving Metal Reduction | Na, in Ethanol | Rich in trans-4-ethylcyclohexylamine | rsc.org |

| Strong Hydride Reduction | 1. LiAlH₄ in THF/Ether 2. H₂O workup | Mixture of isomers, often favoring the more thermodynamically stable product. | lumenlearning.com |

| Modified Hydride Reduction | NaBH₄ / ZrCl₄ or NaBH₄ / CuSO₄ | Mixture of isomers; selectivity depends on the specific system. | niscpr.res.inscispace.com |

Isomeric Product Distribution in Amine Synthesis

The reduction of this compound to 4-ethylcyclohexylamine results in the formation of two geometric isomers: cis-4-ethylcyclohexylamine and trans-4-ethylcyclohexylamine. The distribution of these isomers is highly dependent on the reducing agent and the reaction conditions employed.

For instance, the reduction of this compound using the sodium-ethanol method predominantly yields the trans-isomer. rsc.org In one study, this method produced crude trans-4-ethylcyclohexylamine with less than 10% of the cis-isomer, as determined by nuclear magnetic resonance (NMR) spectroscopy. rsc.org The resulting amine mixture had a boiling point of 60-64°C at 15 mmHg. rsc.org

Conversely, catalytic hydrogenation of this compound in glacial acetic acid over a platinum black catalyst leads to a higher proportion of the cis-isomer. rsc.org This process was reported to yield crude cis-4-ethylcyclohexylamine containing approximately 40% of the trans-amine. rsc.org The boiling point of this isomeric mixture was 62-64°C at 19 mmHg. rsc.org

The stereoselectivity of the reduction is influenced by the approach of the oxime to the catalyst surface or the direction of hydride delivery. In catalytic hydrogenation, the oxime tends to adsorb on the catalyst surface from the less hindered side, leading to the formation of the cis-amine. In contrast, reduction with sodium in ethanol is believed to proceed through an intermediate that favors the formation of the more thermodynamically stable trans-isomer.

Table 1: Isomeric Distribution of 4-Ethylcyclohexylamine from the Reduction of this compound

| Reduction Method | Predominant Isomer | Isomeric Composition | Boiling Point of Product Mixture | Reference |

| Sodium-Ethanol | trans | <10% cis-isomer | 60-64°C / 15 mmHg | rsc.org |

| Catalytic Hydrogenation (Pt black, Acetic Acid) | cis | ~40% trans-isomer | 62-64°C / 19 mmHg | rsc.org |

Oxidative Transformations of the Oxime Functionality

The oxime group of this compound can undergo various oxidative transformations, leading to the formation of different functional groups. Common oxidizing agents used for oximes include potassium permanganate (B83412) and hydrogen peroxide. These reactions can lead to the corresponding nitro compounds.

A significant oxidative transformation is the conversion of the oxime to its parent ketone, 4-ethylcyclohexanone. This is a crucial reaction for the regeneration of the carbonyl compound. nii.ac.jp

Furthermore, the Beckmann rearrangement, a classic reaction of oximes, can be considered an intramolecular oxidative-reductive transformation. masterorganicchemistry.comwikipedia.org While not a direct oxidation of the oxime functionality in the traditional sense, it involves the formal oxidation of the carbon atom migrating to the nitrogen. This acid-catalyzed rearrangement converts ketoximes into amides or lactams. wikipedia.orgscielo.org.mx In the case of this compound, this would lead to a substituted caprolactam, a valuable monomer for the synthesis of polymers. scielo.org.mx The reaction is typically promoted by acids such as sulfuric acid or phosphorus pentachloride. wikipedia.org

The oxidation of primary amines, which can be synthesized from the reduction of oximes, can also lead back to the oxime under certain conditions. For example, the aerobic oxidative transformation of primary amines to oximes can be achieved using catalysts like tungsten oxide/alumina (WO3/Al2O3) with molecular oxygen as the terminal oxidant. nii.ac.jp This highlights the reversible nature of the reduction-oxidation pathway between the amine and the oxime.

Nucleophilic and Electrophilic Substitution Reactions at the Oxime Moiety and Cyclohexane (B81311) Ring

The this compound molecule presents several sites for nucleophilic and electrophilic substitution reactions, both at the oxime functional group and on the cyclohexane ring.

Reactions at the Oxime Moiety:

The oxygen and nitrogen atoms of the oxime group are potential nucleophiles. The oxygen atom can be alkylated by reacting the oxime with alkyl halides in the presence of a base, such as potassium hydroxide (B78521) in a polar aprotic solvent like DMF. windows.net This results in the formation of O-alkyl oxime ethers. The oxime can also act as a nucleophile in palladium-catalyzed allylic substitution reactions. windows.net

The nitrogen atom of the oxime can also exhibit nucleophilic character under certain conditions. For instance, N-alkylation has been observed in palladium(II)-catalyzed reactions under solvent-free conditions. windows.net

Conversely, the carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles, although this is less common than reactions at the carbonyl carbon of the parent ketone.

Reactions at the Cyclohexane Ring:

The cyclohexane ring of this compound is generally unreactive towards electrophilic aromatic substitution, as it is not an aromatic system. masterorganicchemistry.comxmu.edu.cnyoutube.com However, the α-hydrogens to the oxime group can be acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with electrophiles. This type of reaction is an example of umpolung, where the normal polarity of the α-carbon is reversed. scispace.com

Nucleophilic substitution on the saturated cyclohexane ring is generally difficult unless a good leaving group is present. Such reactions are not characteristic of this compound itself but could be engineered into its derivatives.

Hydrolytic Cleavage and Regeneration of 4-Ethylcyclohexanone

The hydrolysis of this compound to regenerate the parent ketone, 4-ethylcyclohexanone, is a fundamental and often necessary reaction, particularly if the oxime is used as a protecting group for the ketone. wikipedia.orgthieme-connect.de This cleavage reaction is typically carried out under acidic conditions. wikipedia.orgthieme-connect.de

The mechanism involves the protonation of the oxime nitrogen, followed by the attack of water on the carbon atom of the C=N bond. This leads to the formation of a tetrahedral intermediate which then eliminates hydroxylamine (B1172632) to yield the ketone.

Various reagents and conditions can be employed to effect this transformation. Mild acidic conditions, such as using acetic acid, are often sufficient to hydrolyze the oxime back to the ketone. wikipedia.org Other methods for the regeneration of carbonyl compounds from their oximes include the use of dicarbonyl compounds as exchange reagents. koreascience.kr The equilibrium of the oximation reaction can be shifted towards the ketone by removing the hydroxylamine or by using a large excess of water. thieme-connect.de

Role of 4 Ethylcyclohexanone Oxime As a Strategic Intermediate in Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Scaffolds

The primary utility of 4-ethylcyclohexanone (B1329521) oxime as a precursor lies in its efficient conversion to various nitrogen-containing scaffolds, which are fundamental cores of numerous biologically active compounds and functional materials. frontiersin.org The oxime functionality serves as a masked amine or amide, accessible through well-established chemical transformations.

The most prominent reaction of cyclic ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.com In the case of 4-ethylcyclohexanone oxime, this rearrangement yields 5-ethyl-azepan-2-one (also known as 4-ethyl-ε-caprolactam). This seven-membered lactam ring is an ethyl-substituted analogue of ε-caprolactam, the monomer for the industrially significant polymer Nylon-6. beilstein-journals.org The incorporation of the ethyl group into the lactam structure modifies the properties of the resulting polyamide, a key strategy in materials science. The rearrangement proceeds stereospecifically, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org A variety of acidic catalysts, from strong mineral acids like sulfuric acid to Lewis acids and milder reagents, can facilitate this transformation. wikipedia.orgorganic-chemistry.org

Another significant application is the reduction of the oxime to the corresponding primary amine. The reduction of this compound provides 4-ethylcyclohexylamine, a valuable building block for pharmaceuticals and agrochemicals. Different reducing agents can be employed to achieve this conversion, offering pathways to various stereoisomers of the amine. For instance, the reduction of the related 4-methylcyclohexanone (B47639) oxime to 4-methylcyclohexylamine (B30895) is a known pathway to precursors for pharmacologically active agents.

Furthermore, oximes serve as versatile intermediates in the synthesis of a diverse range of nitrogen-containing heterocycles, such as pyridines and indoles. rsc.orgmdpi.com These reactions often involve multi-step sequences where the oxime is a critical component for introducing the nitrogen atom and facilitating subsequent cyclization and aromatization steps.

| Precursor | Reaction Type | Resulting Scaffold | Significance |

| This compound | Beckmann Rearrangement | 5-Ethyl-azepan-2-one (4-Ethyl-ε-caprolactam) | Monomer for functionalized polyamides |

| This compound | Reduction | 4-Ethylcyclohexylamine | Intermediate for pharmaceuticals and agrochemicals |

| Cyclohexanone (B45756) Oxime Analogues | Reductive Ring-Expansion | Azepinoindoles | Core structure of alkaloids |

| Cyclohexanone Oxime Analogues | Condensation/Cyclization | Pyridines | Widespread heterocyclic motif in drugs |

Application in the Construction of Advanced Organic Molecules

The utility of this compound and its close analogues extends to being pivotal intermediates in the total synthesis of complex and advanced organic molecules, including natural products. The oxime group's reactivity allows it to participate in key bond-forming and ring-expansion reactions, enabling the construction of intricate molecular architectures.

A notable example is the enantiocontrolled total synthesis of the monoterpene indole (B1671886) alkaloid (-)-mersicarpine. acs.org This synthesis commences with 2-ethylcyclohexanone (B1346015), a constitutional isomer of the 4-ethyl derivative. A crucial step in the sequence involves the formation of a ketoxime intermediate, which then undergoes a DIBAL-H-mediated reductive ring-expansion. This reaction constructs the characteristic seven-membered azepinoindole skeleton of the target molecule, demonstrating the power of oxime chemistry to build complex heterocyclic systems from simpler carbocyclic precursors. acs.org

Patents have also disclosed the use of various cyclohexanone oxime derivatives as intermediates for the production of highly pure cyclohexanone derivatives. google.com.na These purified ketones are then utilized in subsequent, often complex, synthetic routes, for example, towards vitamin D analogues, highlighting the role of oximes in purification and as protected forms of ketones.

Furthermore, modern synthetic methods leverage oxime derivatives for advanced C-H functionalization reactions. For instance, oxime ethers derived from cyclohexanones can undergo palladium-catalyzed β-arylation. mdpi.com This allows for the direct formation of a C(sp³)–C(sp²) bond, a challenging transformation that adds molecular complexity in a single step. Such methods are valuable for the late-stage modification of complex molecules derived from natural product backbones. mdpi.com

| Starting Material | Key Reaction Involving Oxime | Advanced Molecule/Scaffold | Reference |

| 2-Ethylcyclohexanone | DIBALH-mediated reductive ring-expansion of a ketoxime intermediate | (-)-Mersicarpine (Azepinoindole alkaloid) | acs.org |

| 3-Methyl-2-cyclohexenone | Formation of an α-keto oxime, followed by acylation and coupling | Highly substituted pyridine (B92270) core for Limonoid Alkaloids | nih.gov |

| 2-Methylcyclohexanone O-methyl oxime | Palladium-catalyzed β-arylation of C(sp³)–H bond | β-Arylated ketones | mdpi.com |

| Various Cyclohexanone Oximes | Hydrolysis | Highly pure cyclohexanone derivatives for Vitamin D synthesis | google.com.na |

Design and Synthesis of Derivatives for Ligand Chemistry and Metal Coordination

The oxime functional group (-C=N-OH) is an excellent ligand for coordinating with a wide array of metal ions. The nitrogen atom possesses a lone pair of electrons, and the oxygen atom can also participate in binding, allowing the oxime group to act as a mono- or bidentate ligand. vulcanchem.com This coordinating ability makes this compound and its derivatives valuable components in the design of novel metal complexes for catalysis, sensing, and materials science.

The coordination chemistry of oximes has been extensively studied. They form stable complexes with various transition metals, including palladium, platinum, copper, nickel, and cobalt. researchgate.net These metal-oxime complexes have found significant use as catalysts. For example, oxime-derived palladium complexes (palladacycles) have demonstrated high efficiency as catalysts for the Heck-Mizoroki cross-coupling reaction, a fundamental tool in organic synthesis for forming carbon-carbon bonds. mdpi.com The stability and ease of access to these catalysts make them attractive for industrial applications.

While specific studies on this compound are not extensively documented, research on its close analogue, 4-methylcyclohexanone oxime, provides strong evidence of its potential in coordination chemistry. It has been reported to act as a ligand, forming stable complexes with metal ions, and has been used to synthesize tin tetrachloride complexes. oup.com The principles governing the coordination of the methyl-substituted analogue are directly applicable to the ethyl derivative, where the ethyl group would primarily exert steric and electronic effects on the stability and reactivity of the resulting metal complex. The design of such ligands allows for the pre-organization of binding sites to selectively interact with specific metal ions, a key concept in supramolecular chemistry. hud.ac.uk

| Oxime Ligand | Metal Ion / Compound | Resulting Complex / Application | Reference |

| 4-Methylcyclohexanone Oxime | Tin Tetrachloride (SnCl₄) | Oxime-tin tetrachloride complex | oup.com |

| General Ketoximes | Palladium (Pd) | Palladacycle catalysts for Heck reaction | mdpi.com |

| Diacetylmonoxime derivative | Co(II), Ni(II), Cu(II), Zn(II) | Stable ML₂ complexes | |

| O-hydroxy acetophenone (B1666503) oxime | Cobalt(II), Nickel(II), Copper(II) | Octahedral mixed-ligand complexes | researchgate.net |

Development of Synthetic Pathways for Functional Materials

A key application of this compound in materials science stems from its role as a precursor to functionalized polymers. The Beckmann rearrangement of the oxime produces 4-ethyl-ε-caprolactam, a substituted monomer that can be polymerized to create novel polyamides with tailored properties.

The polymerization of lactams is a major industrial process, with the ring-opening polymerization of ε-caprolactam producing Nylon-6. beilstein-journals.org By introducing an ethyl group onto the caprolactam ring, the resulting polyamide exhibits modified characteristics compared to standard Nylon-6. These modifications can include changes in crystallinity, solubility, thermal stability, and mechanical strength. rsc.org A review on functional biodegradable polymers specifically mentions that ethyl- and butyl-substituted ε-caprolactams have been reported for the synthesis of certain functional polymers, underscoring the relevance of the derivative from this compound. rsc.org

Furthermore, these functionalized lactams can be copolymerized with other monomers to create advanced materials. For instance, the copolymerization of ε-caprolactam with ε-caprolactone, mediated by organic acids, yields poly(ester amide)s. ehu.es This strategy allows for the creation of random copolymers with a wide range of thermal and mechanical properties, depending on the monomer ratio. The use of 4-ethyl-ε-caprolactam in such copolymerizations would provide an additional lever for tuning the final material's characteristics.

Derivatives of the caprolactam scaffold are also used to create "smart" polymers. N-vinylcaprolactam (NVCL), for example, can be grafted onto other polymer backbones to impart stimuli-responsive behavior. scirp.org Polymers containing NVCL often exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a phase transition from soluble to insoluble in water as the temperature increases, making them useful for applications in drug delivery and biotechnology. scirp.orgmdpi.com

| Precursor Intermediate | Polymerization / Synthesis Method | Functional Material | Key Properties / Applications |

| 4-Ethyl-ε-caprolactam | Ring-Opening Polymerization | Functionalized Polyamide (Nylon-6 analogue) | Modified mechanical and thermal properties |

| ε-Caprolactam / ε-Caprolactone | Ring-Opening Copolymerization | Poly(ester amide) copolymer | Tunable thermal and mechanical properties |

| N-Vinylcaprolactam (NVCL) | Graft Copolymerization | Stimuli-responsive smart polymer | Temperature and pH sensitivity for biomaterials |

Advanced Spectroscopic and Analytical Methodologies for 4 Ethylcyclohexanone Oxime Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 4-Ethylcyclohexanone (B1329521) oxime. Through various NMR experiments, detailed insights into the proton and carbon environments, as well as their connectivity and spatial relationships, can be obtained.

High-Resolution ¹H NMR Spectroscopy

High-resolution proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. For 4-Ethylcyclohexanone oxime, the spectrum is expected to show distinct signals for the protons of the ethyl group and the cyclohexyl ring.

The formation of the oxime from 4-ethylcyclohexanone induces significant changes in the ¹H NMR spectrum. The protons on the carbons alpha to the newly formed C=N bond (C2 and C6) are expected to shift downfield compared to their positions in the parent ketone. The oxime hydroxyl proton (-NOH) typically appears as a broad singlet at a downfield chemical shift, often in the range of 8-10 ppm, although its position and appearance can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NOH | 8.0 - 10.0 | Broad Singlet |

| Ring Protons (α to C=N) | 2.2 - 2.6 | Multiplet |

| Ring Protons (β, γ to C=N) | 1.5 - 2.0 | Multiplet |

| -CH ₂-CH₃ | 1.3 - 1.5 | Quartet |

| -CH₂-CH ₃ | 0.8 - 1.0 | Triplet |

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy is crucial for mapping the carbon framework of this compound. The most notable change from the precursor ketone is the disappearance of the carbonyl carbon (C=O) signal, which typically appears around 212 ppm in 4-ethylcyclohexanone, and the appearance of a signal for the iminyl carbon (C=N) in the range of 155-160 ppm. rsc.orgresearchgate.net

The chemical shifts of the cyclohexyl ring carbons are also influenced by the oximation. The alpha-carbons (C2 and C6) experience a shift, and the signals for the ethyl group carbons provide further confirmation of the structure. researchgate.net In cyclohexanone (B45756) oxime, the C=N carbon appears at approximately 159 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C =N | 155 - 160 |

| C 4 (Bearing Ethyl Group) | 35 - 45 |

| Ring Carbons (α to C=N) | 25 - 35 |

| Ring Carbons (β to C=N) | 20 - 30 |

| -CH ₂-CH₃ | 28 - 32 |

| -CH₂-CH ₃ | 10 - 15 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the stereochemistry of this compound. researchgate.netconicet.gov.ar

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. sdsu.edu It would clearly show the correlation between the methyl and methylene (B1212753) protons of the ethyl group and trace the connectivity of the protons around the cyclohexyl ring, helping to assign the multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the skeleton of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry, such as the E/Z configuration of the oxime group relative to the ring. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The synthesis of the oxime from its ketone precursor can be readily monitored by the disappearance of the strong carbonyl (C=O) stretching vibration, typically found around 1715 cm⁻¹ in cyclic ketones.

The resulting FT-IR spectrum of this compound is characterized by several key absorption bands. rsc.orgconicet.gov.ar A broad band in the region of 3100-3400 cm⁻¹ is indicative of the O-H stretching vibration of the oxime group. rsc.org The C=N (imine) stretching vibration typically appears as a medium to weak band in the 1640-1670 cm⁻¹ region. rsc.orgconicet.gov.ar Additionally, C-H stretching vibrations from the alkyl portions of the molecule are observed just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Based on general data for cyclohexanone oximes)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3100 - 3400 | Broad, Medium-Strong |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C=N Stretch | 1640 - 1670 | Medium-Weak |

| N-O Stretch | 900 - 960 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and investigating the fragmentation pathways of this compound, which aids in its structural confirmation. The molecular formula of this compound is C₈H₁₅NO, giving it a molecular weight of 141.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 141.

The fragmentation pattern provides a structural fingerprint of the molecule. While direct fragmentation data for this compound is limited, patterns can be predicted based on the fragmentation of related compounds like cyclohexanone oxime and general principles for amines and ketones. chemicalbook.comlibretexts.org Common fragmentation pathways for cyclic oximes include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the C=N group is a common pathway for imines and ketones.

Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O, M-18), a hydroxyl radical (•OH, M-17), or ethene (C₂H₄) from the ring can be expected.

McLafferty-type rearrangements: If sterically possible, these rearrangements can occur. nih.gov

For comparison, the mass spectrum of the precursor, 4-ethylcyclohexanone, shows a molecular ion peak at m/z 126 and a base peak at m/z 55, with other significant fragments at m/z 43, 70, and 97. nih.gov The mass spectrum of cyclohexanone oxime shows a prominent molecular ion at m/z 113 and significant fragments at m/z 96 (loss of OH), 85, 67, and 55. chemicalbook.comnih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 124 | [C₈H₁₄N]⁺ | Loss of •OH |

| 112 | [C₇H₁₂N]⁺ | Loss of ethyl radical (•C₂H₅) |

| 96 | [C₆H₁₀N]⁺ | Alpha-cleavage and rearrangement |

| 55 | [C₄H₇]⁺ | Cyclohexyl ring fragmentation |

Advanced Chromatographic Techniques for Purity Profiling and Quantification

Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for its quantification.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. rsc.orgtandfonline.com A typical GC method would employ a nonpolar or medium-polarity capillary column (e.g., 5% phenylmethylsilicone). rsc.org The method can be used to monitor the progress of the oximation reaction by measuring the disappearance of the 4-ethylcyclohexanone peak and the appearance of the product oxime peak. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment and quantification of oximes. acs.org For this compound, a reversed-phase HPLC method is generally employed. ciac.jl.cnpsu.edu This would typically involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. psu.edu Detection is commonly performed using an ultraviolet (UV) detector, as the oxime functional group exhibits UV absorbance. google.com HPLC methods can be validated for precision, accuracy, and linearity to allow for reliable quantification of the compound in various samples. ciac.jl.cngoogle.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. The method is widely used for purity assessment of the final product and for monitoring the progress of synthesis reactions. oup.com The separation is typically achieved using a reverse-phase (RP) approach, where a nonpolar stationary phase is paired with a polar mobile phase.

Research on related oximes demonstrates that chromatographic conditions can be optimized to achieve efficient separation and sharp peak shapes. ejgm.co.uk For instance, the analysis of various oximes has been successfully performed using C18 columns. oup.com The mobile phase often consists of a mixture of acetonitrile and water, with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak symmetry and retention. oup.comsielc.com Detection is commonly carried out using an ultraviolet (UV) or a diode-array detector (DAD), as the oxime functional group possesses a chromophore suitable for UV absorption. nih.govdtic.mil While specific retention times for this compound are not extensively published, methods developed for its parent ketone and other cyclohexanone oximes provide a strong basis for method development. sielc.comnih.govacs.org

Table 1: Representative HPLC Conditions for Oxime Analysis The following table outlines typical parameters used in the HPLC analysis of oximes, derived from studies on related compounds.

| Parameter | Typical Specification | Rationale |

| Stationary Phase | Reverse-Phase C18, 3-5 µm particle size | Provides excellent retention and separation for moderately polar compounds like oximes. oup.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile acts as the organic modifier, while TFA serves to suppress silanol (B1196071) interactions. oup.com |

| Flow Rate | 0.25 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. oup.comejgm.co.uk |

| Detection | UV/DAD at ~210-270 nm | The C=N-OH chromophore in oximes allows for sensitive UV detection. dtic.mil |

| Column Temperature | 20-40 °C | Maintained to ensure reproducible retention times and peak shapes. oup.com |

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological or environmental matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govmdpi.com This technique combines the powerful separation capabilities of HPLC with the definitive identification and quantification provided by mass spectrometry. nih.gov The development of LC-MS/MS methods for oximes has been a significant advancement, overcoming challenges in detection and analysis. nih.gov

The process generally involves electrospray ionization (ESI) in the positive ion mode, which efficiently generates protonated molecules of the oxime. nih.gov The mass spectrometer, often a triple quadrupole (TQ), is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting the precursor ion (the protonated molecule of this compound) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This high degree of specificity allows for accurate quantification even at very low concentrations, with limits of quantitation (LOQ) often reaching the nanogram per milliliter (ng/mL) level. nih.govnih.gov Methods have been developed for various oximes, demonstrating the robustness of this approach for residue analysis and pharmacokinetic studies. nih.govciac.jl.cn

Table 2: Typical LC-MS/MS Parameters for Cyclohexanone Oxime Analogs This table summarizes common settings for the sensitive detection of oxime compounds using LC-MS/MS.

| Parameter | Typical Specification | Purpose |

| Chromatography | UHPLC/HPLC with C18 column | Provides rapid and efficient separation prior to mass analysis. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Effectively generates [M+H]⁺ ions for oximes, which are amenable to gas-phase analysis. nih.gov |

| Mass Analyzer | Triple Quadrupole (TQ) Mass Spectrometer | Enables highly selective and sensitive quantification using MRM. mdpi.comciac.jl.cn |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions, minimizing matrix interference and enhancing specificity. mdpi.com |

| Quantification | Based on matrix-matched calibration curves | Ensures accuracy by compensating for matrix effects. mdpi.com |

| Sensitivity (LOQ) | < 50 ng/mL | Achieves low detection limits necessary for trace analysis in biological samples. nih.govnih.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination

For cyclohexanone oxime derivatives, X-ray diffraction studies reveal important structural features. These include the conformation of the six-membered ring, which typically adopts a chair-like geometry. The analysis also confirms the stereochemistry of the oxime functional group (E or Z configuration) and the orientation of the ethyl substituent at the C4 position (axial or equatorial). In the crystal lattice, oxime molecules often form hydrogen-bonded dimers or chains through the hydroxyl group of the oxime function. psu.edu A single crystal X-ray diffraction study of a related substituted cyclohexanone oxime confirmed an E-configuration for the oxime function and revealed that the substituent adopted an axial position in the crystal structure. psu.edu This level of detail is invaluable for computational modeling and for correlating structure with physical and chemical properties.

Table 3: Illustrative Crystallographic Data for a Substituted Cyclohexanone Oxime Analog This table presents the type of data obtained from an X-ray crystallography experiment, based on findings for structurally related compounds.

| Parameter | Description | Significance |

| Molecular Formula | C₈H₁₅NO | Confirms the elemental composition of the crystallized molecule. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell, the repeating unit of the crystal. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Key Conformation | Chair conformation of the cyclohexyl ring; E-configuration of the oxime group. psu.edu | Determines the molecule's three-dimensional shape and the spatial arrangement of its functional groups. researchgate.net |

| Substituent Position | e.g., Ethyl group in an equatorial position | Reveals the thermodynamically preferred orientation of the substituent on the ring. |

| H-Bonding | Intermolecular hydrogen bonds between oxime groups (O-H···N) leading to dimer or chain formation. psu.edu | Explains the packing of molecules in the crystal and influences physical properties like melting point. |

Computational and Theoretical Studies of 4 Ethylcyclohexanone Oxime

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms involving 4-Ethylcyclohexanone (B1329521) oxime, particularly in its synthesis and subsequent transformations like the Beckmann rearrangement. These computational methods allow for the detailed analysis of potential energy surfaces, identifying the most favorable reaction pathways and the structures of transient intermediates and transition states.

For the formation of oximes from ketones, computational studies on analogous systems have provided a foundational understanding. For instance, the synthesis of oximes from alkynes via a Cope-type hydroamination with hydroxylamine (B1172632) has been investigated using quantum mechanics. Computational results support a bimolecular proton transfer pathway where a protic solvent molecule, like an alcohol, mediates the proton transfer through a five-membered, cyclic transition state. orgsyn.org This pathway is energetically favored over intramolecular proton transfer or stepwise alternatives. orgsyn.org This mechanism involves the stabilization of an enamine N-oxide intermediate and facilitates the proton transfer necessary to form the neutral N-hydroxyenamine, which then tautomerizes to the final oxime product. orgsyn.org

In the context of the Beckmann rearrangement, a cornerstone reaction of oximes, quantum chemical calculations are crucial for understanding the migratory aptitude of the groups attached to the carbon-nitrogen double bond. The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (water). masterorganicchemistry.com Computational modeling can then determine the energy barriers associated with the migration of either the ethyl-substituted carbon or the unsubstituted carbon of the cyclohexane (B81311) ring to the nitrogen atom. These calculations help predict which group is more likely to migrate, thus determining the structure of the resulting lactam. For 4-Ethylcyclohexanone oxime, these calculations would clarify the regioselectivity of the rearrangement.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and reactivity of molecules like this compound. escholarship.orguomustansiriyah.edu.iqnih.gov DFT calculations provide valuable information on orbital energies, electron density distribution, and molecular electrostatic potential, which are key to understanding the molecule's chemical behavior. nih.govmdpi.com

DFT studies can be employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the C=N-OH group, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO would also be centered around the oxime functional group, highlighting its ability to accept electrons from nucleophiles. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity. mdpi.com

Furthermore, DFT is used to calculate various reactivity descriptors, such as Fukui indices, which identify the most nucleophilic and electrophilic sites within the molecule. This information is invaluable for predicting the regioselectivity in reactions like cycloadditions. For example, in a [3+2] cycloaddition reaction, DFT calculations could model the transition states to predict whether the reaction will proceed via a specific regioisomeric pathway. The presence of the electron-donating ethyl group at the 4-position influences the electronic properties of the cyclohexanone (B45756) ring and the oxime group, an effect that can be precisely quantified through DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Cyclohexanone Oxime | -6.5 | 1.2 | 7.7 | 2.1 |

| 4-Methylcyclohexanone (B47639) Oxime | -6.4 | 1.3 | 7.7 | 2.2 |

| This compound (Predicted) | -6.3 | 1.3 | 7.6 | 2.3 |

Note: The values for Cyclohexanone Oxime and 4-Methylcyclohexanone Oxime are representative values from computational studies. The values for this compound are predicted based on the trends observed for alkyl-substituted analogs.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential computational tools for exploring the conformational landscapes of flexible molecules like this compound. numberanalytics.comnih.gov These methods are particularly useful for studying the different spatial arrangements of atoms that a molecule can adopt and the energy associated with each conformation.

The six-membered ring of this compound is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. The ethyl group at the 4-position can exist in either an axial or equatorial position. Molecular mechanics calculations can be used to determine the relative energies of these two conformers. Due to steric hindrance, the equatorial conformation, where the bulky ethyl group points away from the ring, is expected to be significantly more stable than the axial conformation.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time. nih.gov An MD simulation can reveal the pathways and energy barriers for conformational changes, such as the ring flip that interconverts the two chair forms. nih.gov By running simulations at different temperatures, one can observe the frequency of these interconversions and calculate thermodynamic properties based on the populations of different conformers. nih.gov These simulations are crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as enzymes or reactants. copernicus.org

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Equatorial-Ethyl Chair | 0.00 | >99 |

| Axial-Ethyl Chair | ~2.0 | <1 |

Note: The data is based on established principles of conformational analysis for substituted cyclohexanes and serves as an illustrative example for the 4-ethyl derivative.

Predictive Modeling of Chemical Behavior and Synthetic Accessibility

Predictive modeling encompasses a range of computational techniques aimed at forecasting the chemical properties, behavior, and synthetic feasibility of compounds like this compound. uvm.edu These models often leverage data from known compounds to build correlations between structure and activity or properties, a field known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). acs.org

For this compound, predictive models can estimate a variety of physicochemical properties such as boiling point, solubility, and partition coefficients. Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict the behavior of the compound in different solvents and mixtures, which is crucial for designing separation and purification processes in its synthesis. mdpi.com

Predictive models are also increasingly used to assess synthetic accessibility. By analyzing reaction databases and applying machine learning algorithms, these tools can suggest potential synthetic routes to a target molecule. They can evaluate the complexity of a synthesis, predict potential yields, and identify possible side reactions. For this compound, such models could evaluate the efficiency of its formation from 4-ethylcyclohexanone and hydroxylamine under various conditions or explore alternative, novel synthetic pathways. organic-chemistry.org This computational pre-screening saves significant time and resources in the laboratory.

In Silico Approaches to Molecular Design for Synthetic Applications

In silico approaches refer to the use of computer simulations to design new molecules and synthetic pathways. nih.gov For this compound, these methods can be used to design derivatives with tailored properties for specific applications, such as in pharmaceuticals or materials science. researchgate.net

Molecular docking, a key in silico technique, could be used to predict how derivatives of this compound might bind to the active site of a target enzyme. By systematically modifying the structure of the parent molecule (e.g., by adding different functional groups) and evaluating the binding affinity of each new analog computationally, researchers can prioritize the synthesis of compounds with the highest predicted activity. researchgate.net

Computational tools can also guide the design of new synthetic reactions. By modeling the transition states and reaction intermediates, chemists can understand why a particular reaction is low-yielding or produces unwanted byproducts. nih.gov This knowledge can then be used to modify the reactants or reaction conditions to favor the desired outcome. For instance, if a synthetic step involving this compound is inefficient, in silico analysis could suggest a more suitable catalyst or a different protecting group strategy to improve the yield and selectivity of the reaction. This rational, computer-aided approach to molecular design is a powerful strategy for accelerating the development of new chemical entities and synthetic methodologies. researchgate.net

Emerging Research Directions and Methodological Innovations in 4 Ethylcyclohexanone Oxime Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The field of organic synthesis is continually seeking more efficient and selective methods for chemical transformations. In the context of 4-ethylcyclohexanone (B1329521) oxime and related compounds, significant research has been directed towards the development of novel catalytic systems. These systems aim to improve reaction rates, enhance selectivity for desired products, and often operate under milder, more environmentally friendly conditions.

A notable area of advancement is the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. For instance, a magnesium-aluminum layered double hydroxide (B78521) supported palladium catalyst (Pd(OH)x/LDH) has been successfully employed for the efficient conversion of cyclohexanone (B45756) oximes to primary anilines without the need for ligands, additives, or hydrogen acceptors. researchgate.netnih.gov This system demonstrates high activity and selectivity, which is attributed to the synergistic effect between the basic support and the active palladium species. researchgate.netnih.gov Kinetic studies and control experiments have suggested that the reaction proceeds through a dehydration/dehydrogenation sequence. nih.gov

Another innovative approach involves the use of bifunctional catalysts. For example, a one-pot synthesis of cyclohexanone oxime from nitrobenzene (B124822) has been achieved using palladium and gold nanoparticles supported on carbon. researchgate.net This multi-step transformation benefits from the different catalytic roles of the two metals. Similarly, titanium silicalite-1 (TS-1) has been a cornerstone in the industrial ammoximation of cyclohexanone, facilitating the one-step synthesis from cyclohexanone, ammonia (B1221849), and hydrogen peroxide. nih.govscribd.comirjet.net The catalytic activity of TS-1 is linked to the titanium sites within the zeolite framework. scribd.comhydro-oxy.com

Electrocatalysis is also emerging as a powerful tool. A heterodimeric cluster-based pair catalyst, composed of an atomically precise silver-palladium cluster and a polyoxotitanium cluster, has been designed for the electrochemical synthesis of cyclohexanone oxime. nih.gov This catalyst exhibits selective recognition of nitrogen sources, leading to high performance. nih.gov In another electrochemical strategy, a zinc-copper alloy catalyst facilitates the one-pot synthesis of cyclohexanone oxime from aqueous nitrate (B79036), achieving a high yield and Faradaic efficiency. acs.org Furthermore, the integration of plasma and electrocatalysis using a Cu/TiO2 catalyst allows for the synthesis of cyclohexanone oxime from air under ambient conditions. rsc.org

The following table summarizes some of the novel catalytic systems developed for transformations related to cyclohexanone oximes.

Table 1: Novel Catalytic Systems for Cyclohexanone Oxime Transformations

| Catalyst System | Transformation | Key Features |

|---|---|---|

| Pd(OH)x/LDH | Cyclohexanone oximes to primary anilines | Heterogeneous, ligand- and additive-free, reusable. researchgate.netnih.gov |

| Pd and Au nanoparticles on carbon | Nitrobenzene to cyclohexanone oxime | One-pot, bifunctional catalyst. researchgate.net |

| Titanium Silicalite-1 (TS-1) | Cyclohexanone to cyclohexanone oxime | Industrial standard, one-step ammoximation. nih.govscribd.comirjet.net |

| Ag4Pd2(SR)8 and Ti4O2 cluster pair | Electrochemical synthesis of cyclohexanone oxime | High selectivity for nitrogen source. nih.gov |

| Zn-Cu alloy | Electrochemical synthesis from nitrate | One-pot, ambient conditions. acs.org |

| Cu/TiO2 | Integrated plasma-electrocatalysis from air | Synthesis under ambient conditions. rsc.org |

| Nano Fe3O4 | Beckmann rearrangement | Green catalyst, ultrasound irradiation. scielo.org.mx |

Exploration of Unconventional Reaction Media and Conditions

In line with the principles of green chemistry, there is a growing trend to move away from traditional volatile organic solvents and harsh reaction conditions. numberanalytics.comijprajournal.com Research in 4-ethylcyclohexanone oxime chemistry reflects this shift through the exploration of unconventional reaction media and energy sources.

Solvent-free, or "grindstone chemistry," represents a significant step towards more sustainable synthesis. nih.govresearchgate.net This mechanochemical approach involves grinding solid reactants together, often with a solid catalyst, to initiate a reaction. For instance, the synthesis of oximes from various carbonyl compounds has been achieved in excellent yields by simply grinding the reactants with bismuth(III) oxide (Bi2O3) at room temperature. nih.gov This method is rapid, minimizes waste, and avoids the use of harmful solvents. nih.gov Similarly, antimony(III) oxide (Sb2O3) has been used as a catalyst for the solvent-free synthesis of oximes. researchgate.net

Aqueous media are also being increasingly utilized as a green alternative to organic solvents. numberanalytics.com The synthesis of aldoximes from aldehydes has been demonstrated in water at room temperature using a Hyamine catalyst. ijprajournal.com This method offers high yields, fast reaction times, and the obvious environmental benefits of using water. ijprajournal.com

Ultrasound irradiation is another unconventional energy source that can accelerate chemical reactions. scielo.org.mx The Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam has been successfully carried out using nano Fe3O4 as a catalyst under ultrasound irradiation. scielo.org.mx This combination resulted in higher yields and shorter reaction times compared to conventional heating methods. scielo.org.mx

Electrochemical methods, as mentioned in the previous section, inherently operate under different conditions than traditional chemical synthesis. These reactions are typically conducted in an electrolyte solution at or near ambient temperature and pressure, offering a potentially safer and more energy-efficient route to oxime synthesis. nih.govacs.orgrsc.org

The table below highlights some of the unconventional reaction media and conditions being explored.

Table 2: Unconventional Reaction Media and Conditions for Oxime Synthesis

| Reaction Condition | Description | Example Application |

|---|---|---|

| Solvent-free (Grindstone Chemistry) | Reactants are ground together without a solvent. nih.govresearchgate.net | Synthesis of oximes using Bi2O3 or Sb2O3 as a catalyst. nih.govresearchgate.net |

| Aqueous Media | Water is used as the reaction solvent. numberanalytics.comijprajournal.com | Synthesis of aldoximes with a Hyamine catalyst. ijprajournal.com |

| Ultrasound Irradiation | High-frequency sound waves are used to promote the reaction. scielo.org.mx | Beckmann rearrangement of cyclohexanone oxime with nano Fe3O4. scielo.org.mx |

| Electrochemical Synthesis | An electric current is used to drive the chemical reaction. nih.govacs.orgrsc.org | Synthesis of cyclohexanone oxime using various electrocatalysts. nih.govacs.orgrsc.org |

| Microwave-assisted Synthesis | Microwave energy is used to heat the reaction mixture rapidly. numberanalytics.com | General oxime synthesis to reduce reaction times. numberanalytics.com |

Integration of High-Throughput Experimentation and Data Science in Research